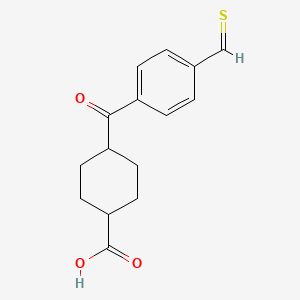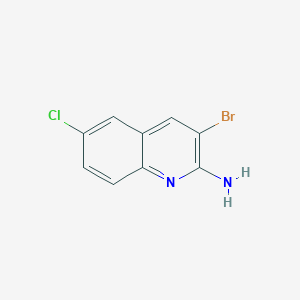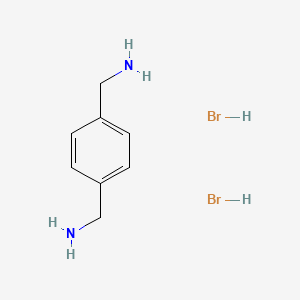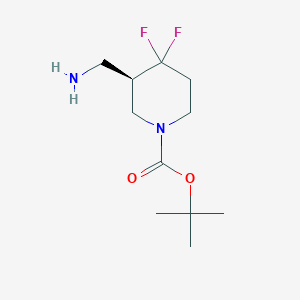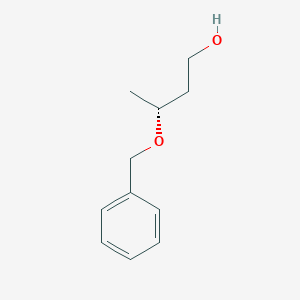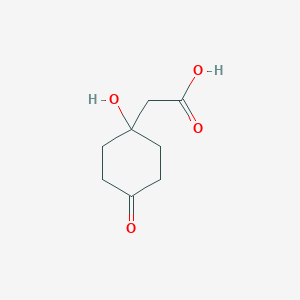
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O4 It is characterized by a cyclohexane ring substituted with a hydroxy group and a keto group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid typically involves the oxidation of cyclohexanone derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions to introduce the hydroxy and keto functionalities on the cyclohexane ring. The acetic acid moiety can be introduced through esterification followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxy group to a keto group, resulting in the formation of diketones.
Reduction: Reduction reactions can convert the keto group to a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Diketones: Formed through oxidation.
Secondary Alcohols: Formed through reduction.
Substituted Cyclohexanes: Formed through substitution reactions.
Scientific Research Applications
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and keto groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxocyclohexyl)acetic acid
- (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid
Uniqueness
2-(1-Hydroxy-4-oxocyclohexyl)acetic acid is unique due to the presence of both hydroxy and keto groups on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(1-hydroxy-4-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11) |
InChI Key |
SLQMJPXBMDHAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
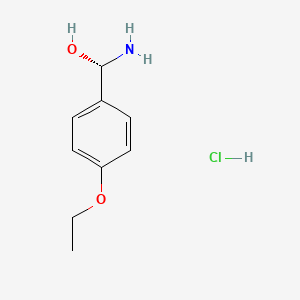
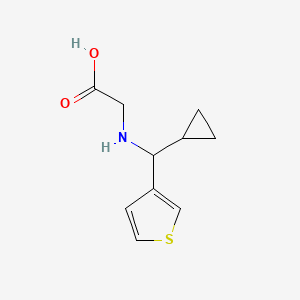
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
